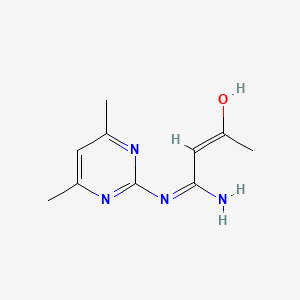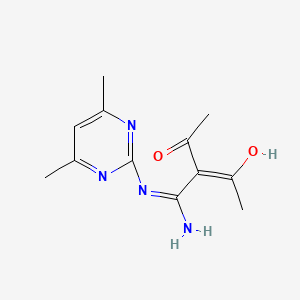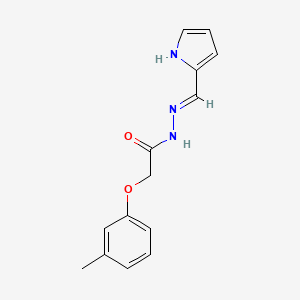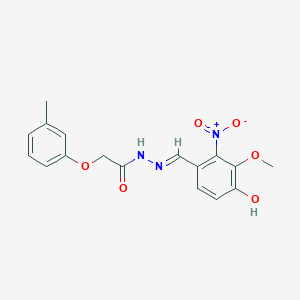![molecular formula C22H30N2O2 B3726935 2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol](/img/structure/B3726935.png)
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol
Overview
Description
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol is a synthetic organic compound known for its antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol typically involves the reaction of 2,6-di-tert-butylphenol with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol has been extensively studied for its antioxidant properties. It is used in:
Chemistry: As a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: As a probe to study oxidative stress and its effects on biological systems.
Medicine: Potential therapeutic applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Industry: Used as an additive in lubricants and fuels to enhance stability and prevent oxidation.
Mechanism of Action
The antioxidant activity of 2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize free radicals.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butylphenol: Another phenolic compound with antioxidant activity.
Uniqueness
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol is unique due to its specific structure, which enhances its antioxidant properties compared to other similar compounds. The presence of the hydrazine moiety provides additional sites for interaction with free radicals, making it a more effective antioxidant.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)17-11-15(12-18(20(17)26)22(4,5)6)13-23-24-14-16-9-7-8-10-19(16)25/h7-12,14,23,25-26H,13H2,1-6H3/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOZSWKEXLPPSS-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B3726858.png)

![ethyl 5-[(Z)-2-cyano-3-imino-3-(4-methylpiperazin-1-yl)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3726884.png)
![4-bromo-N-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]benzamide](/img/structure/B3726890.png)
![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)


![N-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide](/img/structure/B3726912.png)
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B3726914.png)
![N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B3726922.png)

![Methyl N-{2-methyl-5-[(E)-N''-nitrocarbamimidamido]phenyl}carbamate](/img/structure/B3726945.png)
